molecular formula C6H13IN2S B12770060 2-Propenylcarbamimidothioic acid ethyl ester monohydriodide CAS No. 111915-74-3

2-Propenylcarbamimidothioic acid ethyl ester monohydriodide

Cat. No.: B12770060
CAS No.: 111915-74-3
M. Wt: 272.15 g/mol
InChI Key: PGEQGGNCZZIUQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenylcarbamimidothioic acid ethyl ester monohydriodide typically involves the reaction of carbamimidothioic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where carbamimidothioic acid is reacted with ethyl alcohol in the presence of an acid catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenylcarbamimidothioic acid ethyl ester monohydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenylcarbamimidothioic acid ethyl ester monohydriodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenylcarbamimidothioic acid ethyl ester monohydriodide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as protein synthesis and cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenylcarbamimidothioic acid ethyl ester monohydriodide is unique due to the presence of the monohydriodide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

111915-74-3

Molecular Formula

C6H13IN2S

Molecular Weight

272.15 g/mol

IUPAC Name

ethyl N'-prop-2-enylcarbamimidothioate;hydroiodide

InChI

InChI=1S/C6H12N2S.HI/c1-3-5-8-6(7)9-4-2;/h3H,1,4-5H2,2H3,(H2,7,8);1H

InChI Key

PGEQGGNCZZIUQO-UHFFFAOYSA-N

Canonical SMILES

CCSC(=NCC=C)N.I

Origin of Product

United States

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